N-[3-(1H-benzimidazol-2-yl)propyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
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Overview
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodiazole moiety linked to a tetrahydroindazole carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole and tetrahydroindazole intermediates. Common synthetic routes include:
Formation of Benzodiazole Intermediate: This step involves the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Preparation of Tetrahydroindazole Intermediate: This can be achieved through the reduction of indazole derivatives using hydrogenation or other reducing agents.
Coupling Reaction: The final step involves coupling the benzodiazole and tetrahydroindazole intermediates using amide bond formation techniques, often mediated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
- N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide
Uniqueness
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE stands out due to its unique combination of the benzodiazole and tetrahydroindazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C18H21N5O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C18H21N5O/c24-18(17-12-6-1-2-7-13(12)22-23-17)19-11-5-10-16-20-14-8-3-4-9-15(14)21-16/h3-4,8-9H,1-2,5-7,10-11H2,(H,19,24)(H,20,21)(H,22,23) |
InChI Key |
RMYDKXNHCOMDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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